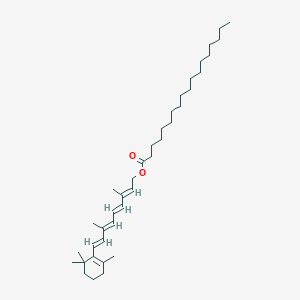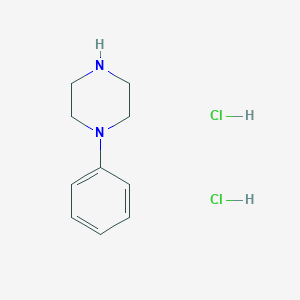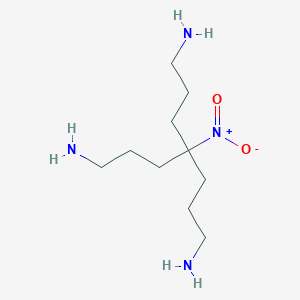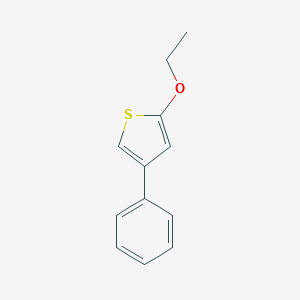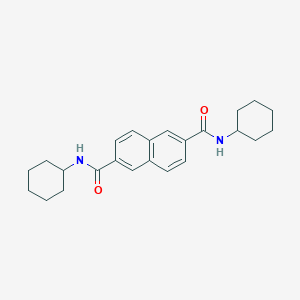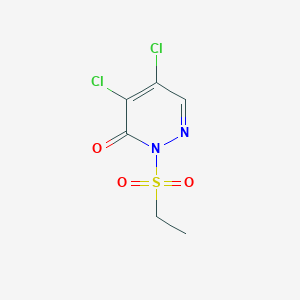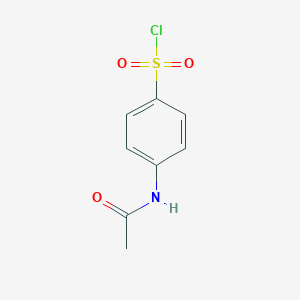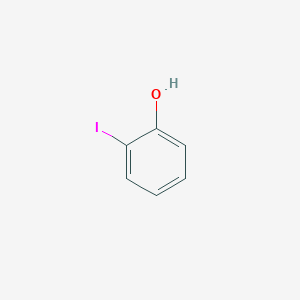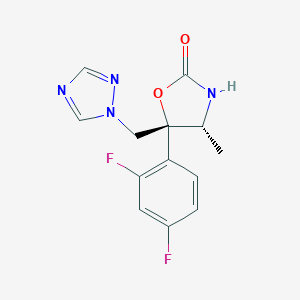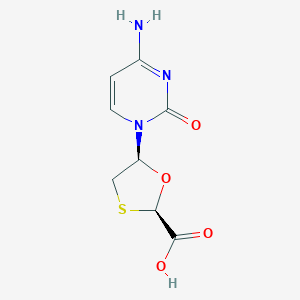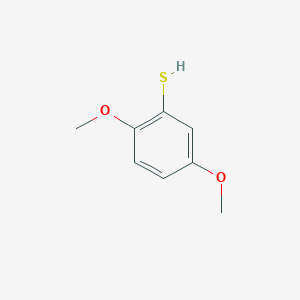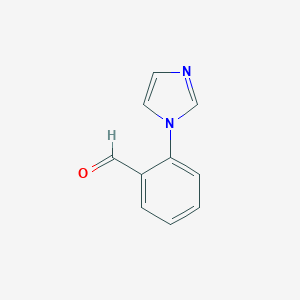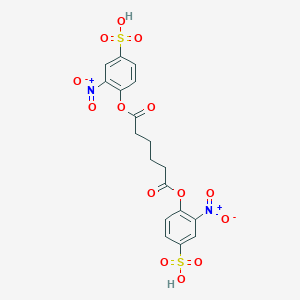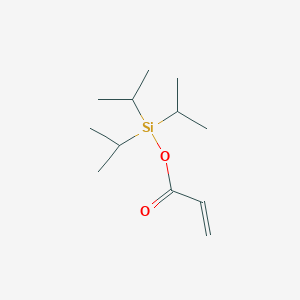
三异丙基硅丙烯酸酯
描述
Triisopropylsilyl acrylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related acrylate compounds and their applications. For instance, the first paper describes the synthesis of a complex triblock copolymer that includes a poly(tert-butyl acrylate) (PtBA) segment . The second paper discusses the synthesis of poly(acrylate ionic liquid)s with a triethylene glycol spacer and a pendant 1,2,3-triazolium group . These studies indicate the versatility and the potential for functionalization of acrylate compounds, which could be relevant to the properties and applications of triisopropylsilyl acrylate.
Synthesis Analysis
The synthesis of acrylate-based polymers can be complex and involves multiple steps. In the first paper, a triblock copolymer is synthesized using a sequence of polymerization reactions, including the use of reversible addition-fragmentation chain transfer (RAFT) polymerization . The second paper also employs RAFT polymerization to create a chloride-functionalized polyacrylate precursor, which is then modified through several chemical reactions to produce poly(acrylate ionic liquid)s . These methods demonstrate the synthetic strategies that could potentially be applied to the synthesis of triisopropylsilyl acrylate polymers.
Molecular Structure Analysis
The molecular structure of acrylate polymers is crucial for their properties and applications. The papers do not specifically discuss the molecular structure of triisopropylsilyl acrylate, but they do provide insights into the structures of related polymers. For example, the triblock copolymer in the first paper has a specific arrangement of blocks that allows for the formation of spherical micelles with distinct core-shell-corona structures . The second paper's poly(acrylate ionic liquid)s have a pendant 1,2,3-triazolium group that influences their ionic conductivity . These structural features are important for understanding how the molecular structure of triisopropylsilyl acrylate might affect its behavior.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and functionalization of acrylate polymers are diverse. The first paper describes the use of UV cross-linking to lock in the micellar structure of the triblock copolymer, followed by ozonolysis to degrade one of the blocks and create hollow nanospheres . The second paper details a series of post-polymerization modifications, including azidation, copper-catalyzed azide–alkyne cycloaddition, and alkylation, to produce poly(acrylate ionic liquid)s . These reactions highlight the chemical versatility of acrylate polymers and suggest possible reactions that triisopropylsilyl acrylate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylate polymers are determined by their molecular structures and the nature of their substituents. The first paper does not provide specific physical properties of the triblock copolymer but does mention the ability to form micelles and hollow nanospheres, which could be relevant for drug delivery applications . The second paper provides a detailed analysis of the properties of the poly(acrylate ionic liquid)s, including glass transition temperature, thermal stability, and ionic conductivity, which are critical for their potential use in electrochemical applications . These properties are indicative of what might be expected for triisopropylsilyl acrylate, depending on its molecular structure and composition.
科学研究应用
1. 聚合过程
三异丙基硅丙烯酸酯在先进的聚合过程中被使用。例如,它被用于丙烯酸酯的光诱导活性自由基聚合。这种技术很重要,因为它在紫外辐射下无需传统的光引发剂或染料敏化剂就能发挥作用。这种方法产生的聚丙烯酸酯具有低分散度和高端基保真度,有助于创造具有特定性能的高性能聚合物(Anastasaki et al., 2014)。
2. 多嵌段共聚物的合成
三异丙基硅丙烯酸酯还用于从各种丙烯酸单体合成α,ω-末端多嵌段共聚物。这种方法展示了三异丙基硅丙烯酸酯在生成复杂聚合物结构方面的适应性。该过程需要仔细优化,可以得到具有高转化率和特定块结构的明确定义的共聚物(Anastasaki et al., 2015)。
3. 生物工程应用
在生物工程中,可以使用三异丙基硅丙烯酸酯合成的聚N-异丙基丙烯酰胺基底物用于生物细胞和蛋白质的非破坏性释放。这种应用在细胞片工程、肿瘤研究和单个细胞操作等领域至关重要(Cooperstein & Canavan, 2010)。
4. 电化学和电学性能
三异丙基硅丙烯酸酯用于合成聚醚脲丙烯酸酯等聚合物电解质,用于锂电池应用。这些聚合物展示了显著的电化学和电学性能,使它们适用于高性能电池技术(Kim, Kim, & Kim, 1999)。
5. 共聚物的控制合成
该材料在控制合成[(丙烯酸丁酯)-共-(丙烯酸丁酯)]共聚物方面起着关键作用。这个过程允许对聚合物性能进行精确控制,增强了在各种工业和商业产品中的应用(Payne et al., 2014)。
安全和危害
Triisopropylsilyl Acrylate can cause skin irritation and may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
未来方向
Biodegradable antifouling coating is a new promising route based on the combination of eco-friendly biocide with dynamic surfaces by utilizing degradable polyurethane, polyester acrylate, and modified polyester-based polymers . They are used as a carrier of antifoulant, which control the release rate and also show excellent antifouling activity in the marine coatings due to tunability, sustainability, and mechanical performance .
属性
IUPAC Name |
tri(propan-2-yl)silyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-8-12(13)14-15(9(2)3,10(4)5)11(6)7/h8-11H,1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSIXYSSKXAOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166323 | |
| Record name | Tri-isopropyl silyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triisopropylsilyl acrylate | |
CAS RN |
157859-20-6 | |
| Record name | Tris(1-methylethyl)silyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157859-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-isopropyl silyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157859206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri-isopropyl silyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopropylsilyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

